

The Development of Levophacetoperane (Lidépran): A Technical History

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Compound of Interest

Compound Name: Levophacetoperane

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Abstract

Levophacetoperane, known commercially as Lidépran, is a psychostimulant developed in the 1950s by the French pharmaceutical company Rhône-Poulenc. As the (R,R)-enantiomer of phacetoperane and a reverse ester of methylphenidate, its primary mechanism of action is the inhibition of norepinephrine and dopamine reuptake. Initially marketed for the treatment of obesity and depression, its clinical applications have been re-evaluated in recent years for attention-deficit/hyperactivity disorder (ADHD). This technical guide provides a comprehensive overview of the historical development of **Levophacetoperane**, including its synthesis, preclinical and clinical evaluation, and pharmacodynamic and pharmacokinetic profiles.

Introduction

Levophacetoperane, identified by the code 8228 R.P., emerged from the post-war era of psychopharmacological exploration. Developed by Rhône-Poulenc in the 1950s, it was introduced to the market in Canada and Europe in the early 1960s under the trade name Lidépran.[1][2] It was initially prescribed as an anorectic for the management of obesity and as a treatment for depression.[3][4] Structurally, **Levophacetoperane** is the levorotatory enantiomer of phacetoperane and is distinguished as a reverse ester of the widely-known stimulant, methylphenidate.[2] This structural nuance is critical to its pharmacological profile.

Recent investigations have refocused on **Levophacetoperane**, under the designation NLS-3, for its potential as a safer and more potent alternative to existing stimulants for ADHD.[1][3]

This resurgence of interest necessitates a detailed technical examination of its developmental history.

Synthesis and Manufacturing

The synthesis of **Levophaceterane** has evolved since its initial development. While the original proprietary methods of Rhône-Poulenc are not fully detailed in publicly available literature, a newer synthesis for the (R,R) enantiomer, NLS-3, has been described.

Original Rhône-Poulenc Synthesis (circa 1950s)

The foundational synthesis of phaceterane is outlined in U.S. Patent 2,928,835, assigned to Rhône-Poulenc.[2] While the patent provides a general framework, a detailed, step-by-step experimental protocol is not available in the reviewed literature. The process generally involved the synthesis of α -phenyl-2-piperidinemethanol acetate.[2]

NLS-3 Synthesis

A more recent synthesis for NLS-3, the (R,R) enantiomer of phaceterane, has been developed and is noted to be distinct from the original Rhône-Poulenc method.[1][3] This modern approach starts from a phenylketone, a precursor also utilized in the synthesis of methylphenidate.[3] This updated synthesis allows for the specific individualization of different enantiomers.[3] A detailed, reproducible experimental protocol for this synthesis is not yet publicly available.

Preclinical Development

Preclinical evaluation of **Levophaceterane** was foundational in characterizing its pharmacological and toxicological profile.

Pharmacodynamics

The primary mechanism of action of **Levophaceterane** is the competitive inhibition of norepinephrine (NE) and dopamine (DA) uptake by their respective transporters, the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1] This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, enhancing noradrenergic and dopaminergic signaling.

3.1.1. Experimental Protocol: Neurotransmitter Transporter Binding Assay (General Methodology)

While specific protocols for **Levophacetoperane** are not detailed in the available literature, a general experimental protocol for assessing binding to dopamine and norepinephrine transporters is as follows:

- **Preparation of Synaptosomes:** Brain tissue (e.g., rat striatum for DAT, rat hypothalamus/cortex for NET) is homogenized in a suitable buffer (e.g., ice-cold sucrose solution). The homogenate is then centrifuged at a low speed to remove cellular debris. The resulting supernatant is further centrifuged at a high speed to pellet the synaptosomes, which are then resuspended in an appropriate assay buffer.
- **Binding Assay:** The synaptosomal preparation is incubated with a radiolabeled ligand specific for the transporter of interest (e.g., [^3H]WIN 35,428 for DAT, [^3H]nisoxetine for NET) and varying concentrations of the test compound (**Levophacetoperane**).
- **Separation and Detection:** The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The inhibition constant (K_i) can then be calculated using the Cheng-Prusoff equation.

Pharmacokinetics

Detailed pharmacokinetic parameters for **Levophacetoperane** in humans are not readily available in the public domain. However, general characteristics can be inferred from its use and the properties of similar compounds. Being an orally administered drug, it would have been formulated for adequate absorption from the gastrointestinal tract.^[2] Its metabolism and excretion pathways have not been extensively reported. A 1975 study by Delbeke and Debackere described a gas chromatographic method for the detection of phacetoperane, which could be applied to pharmacokinetic studies.^[5]

Toxicology

The long-term clinical use of Lidépran suggests a safety profile that was considered acceptable for its time. A recent review of its extensive clinical use in nearly one thousand children and adolescents noted that **Levophacetoperane** was generally well-tolerated with fewer side effects compared to other stimulants.[1][3]

Clinical Development

Initial Indications: Obesity and Depression

Lidépran was marketed from 1959 to 1967 for the treatment of obesity and depression.[1][3] Clinical observations from this period, as reported by Sivadon and colleagues in 1960 on the use of 8228 R.P. in 134 psychiatric patients, formed the basis of its initial therapeutic applications. However, detailed, modern-standard clinical trial data from this era, including placebo-controlled, double-blind studies with clearly defined primary and secondary endpoints, are not available in the reviewed literature.

Renewed Interest: Attention-Deficit/Hyperactivity Disorder (ADHD)

More recently, there has been a significant interest in repurposing **Levophacetoperane** (NLS-3) for the treatment of ADHD.[1][3] This interest is driven by the hypothesis that it may offer a better benefit/risk balance compared to existing ADHD medications like methylphenidate and amphetamines.[3] A recent review highlighted its extensive and well-tolerated use in children and adolescents.[1] Formal, large-scale clinical trials for NLS-3 in the treatment of ADHD are anticipated to provide more definitive evidence of its efficacy and safety in this indication.

Data Summary

Due to the age of the initial development and the proprietary nature of early data, comprehensive quantitative data for **Levophacetoperane** is scarce in the public domain. The following tables represent a summary of the available qualitative and descriptive information.

Parameter	Description	Reference
IUPAC Name	[(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate	[2]
Molecular Formula	C ₁₄ H ₁₉ NO ₂	[2]
Molar Mass	233.311 g·mol ⁻¹	[2]
Mechanism of Action	Competitive inhibitor of norepinephrine and dopamine uptake	[1]

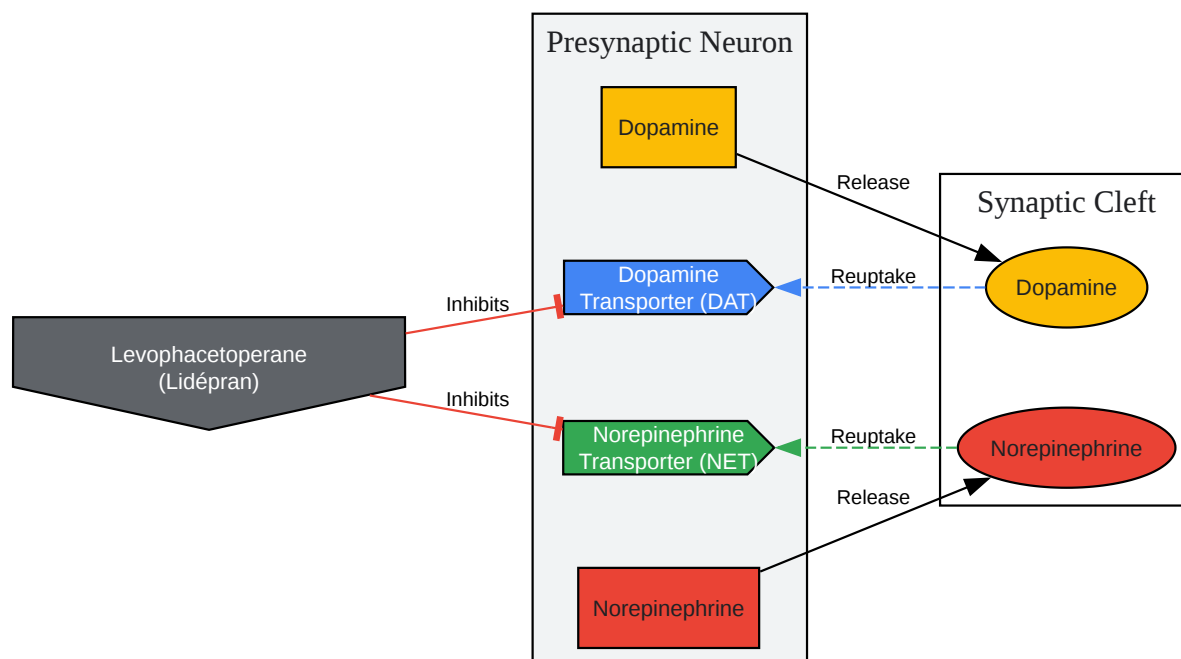
Table 1: Physicochemical and Pharmacological Properties of **Levophacetoperane**

Study Type	Key Findings	Reference
Early Clinical Observations (1960)	Use in 134 psychiatric patients for various conditions.	Sivadon et al.
Analytical Method (1975)	Gas chromatographic detection of phacetoperane.	[5]
Modern Review (Konofal et al.)	Extensive and well-tolerated use in children and adolescents; synthesis of NLS-3 from a phenylketone.	[1][3]

Table 2: Summary of Key Historical and Recent Studies

Signaling Pathways and Logical Relationships

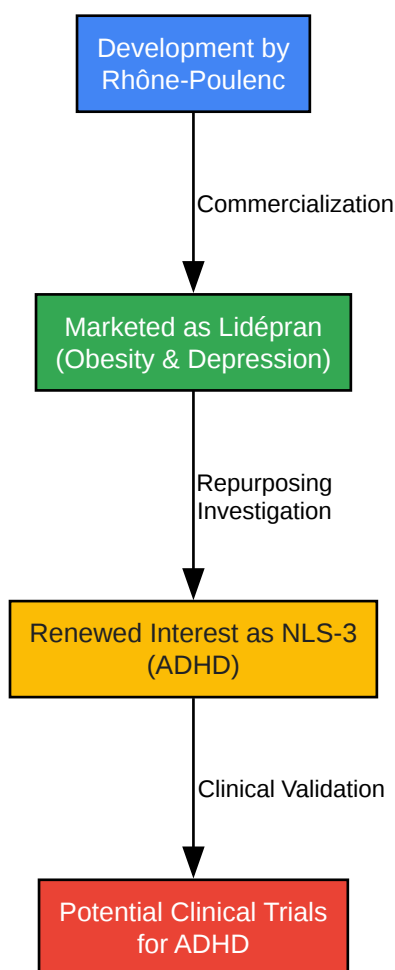
The primary signaling pathway affected by **Levophacetoperane** involves the modulation of dopaminergic and noradrenergic neurotransmission.



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Figure 1: Mechanism of Action of **Levophacetoperane**

This diagram illustrates how **Levophacetoperane** blocks the reuptake of dopamine and norepinephrine at their respective transporters on the presynaptic neuron, leading to increased concentrations of these neurotransmitters in the synaptic cleft.



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Figure 2: **Levophacetoperane** Development Timeline

This flowchart outlines the key phases in the history of **Levophacetoperane**, from its initial development to its potential future applications.

Conclusion

Levophacetoperane (Lidépran) represents a fascinating case study in drug development, from its initial application in treating obesity and depression to its modern re-evaluation for ADHD. While a wealth of precise, quantitative data from its early development is not readily accessible, the historical context and recent reviews provide a strong foundation for its renewed clinical investigation. The development of a new synthesis route for the (R,R) enantiomer (NLS-3) and its reported favorable side-effect profile in pediatric populations suggest that **Levophacetoperane** may yet have a significant role to play in modern psychopharmacology.

Future research, particularly well-controlled clinical trials for ADHD, will be crucial in fully elucidating the therapeutic potential of this historic psychostimulant.

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